1-Naphthalen-2-ylsulfonyl-4-(pyridin-2-ylmethyl)piperazine;oxalic acid
Overview
Description
1-Naphthalen-2-ylsulfonyl-4-(pyridin-2-ylmethyl)piperazine;oxalic acid is a complex organic compound that features a piperazine ring substituted with a naphthalen-2-ylsulfonyl group and a pyridin-2-ylmethyl group. The compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalen-2-ylsulfonyl-4-(pyridin-2-ylmethyl)piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution Reactions: The naphthalen-2-ylsulfonyl group and the pyridin-2-ylmethyl group are introduced through substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalen-2-ylsulfonyl-4-(pyridin-2-ylmethyl)piperazine undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Reagents like diphenylvinylsulfonium triflate and bases such as DBU are used for substitution reactions.
Major Products
Scientific Research Applications
1-Naphthalen-2-ylsulfonyl-4-(pyridin-2-ylmethyl)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Naphthalen-2-ylsulfonyl-4-(pyridin-2-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and pyridinyl groups can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, share some structural similarities with piperazine derivatives.
Indole Derivatives: Indole derivatives, like indole-3-acetic acid, also exhibit diverse biological activities and are used in various scientific applications.
Uniqueness
1-Naphthalen-2-ylsulfonyl-4-(pyridin-2-ylmethyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the naphthalen-2-ylsulfonyl and pyridin-2-ylmethyl groups allows for versatile interactions and applications in different fields .
Properties
IUPAC Name |
1-naphthalen-2-ylsulfonyl-4-(pyridin-2-ylmethyl)piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S.C2H2O4/c24-26(25,20-9-8-17-5-1-2-6-18(17)15-20)23-13-11-22(12-14-23)16-19-7-3-4-10-21-19;3-1(4)2(5)6/h1-10,15H,11-14,16H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNFAYSNNUWUIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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